6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine
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Overview
Description
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. These compounds are known for their unique structural features, which include a fused ring system composed of triazole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the assembly of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with hydrazine hydrate, followed by cyclization with formic acid to yield the desired triazolo-triazine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes . Additionally, its structural features allow it to interact with nucleic acids and proteins, potentially modulating their functions .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar fused ring system and exhibit comparable biological activities.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Another compound with a fused triazole-pyrimidine ring system, known for its coordination chemistry with metal ions.
Uniqueness
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it a valuable scaffold for the development of new materials and pharmaceuticals .
Properties
CAS No. |
61139-76-2 |
---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6,7-dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5(2)10-11-6(9-4)7-3-8-11/h3H,1-2H3 |
InChI Key |
BTOYIVCJRDZGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2N=C1C |
Origin of Product |
United States |
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